3-(4-Aminophenyl)-2-hydroxyacrylicacid
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Overview
Description
3-(4-Aminophenyl)-2-hydroxyacrylicacid is an organic compound that features both an amino group and a hydroxyacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-2-hydroxyacrylicacid typically involves the reaction of 4-aminophenyl derivatives with hydroxyacrylic acid precursors. One common method involves the amidation reaction of p-nitroaniline with an acylating agent, followed by catalytic hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-2-hydroxyacrylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-(4-Aminophenyl)-2-hydroxyacrylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-2-hydroxyacrylicacid involves its interaction with specific molecular targets. For instance, it can bind to enzymes and alter their activity, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl selenocyanate: This compound has similar structural features but includes a selenocyanate group, which imparts different chemical properties.
1,2,4-Triazole derivatives: These compounds share the amino group but have a different core structure, leading to distinct biological activities.
Indole derivatives: These compounds also contain an aromatic ring with an amino group, but their biological activities and applications differ significantly.
Uniqueness
3-(4-Aminophenyl)-2-hydroxyacrylicacid is unique due to its combination of an amino group and a hydroxyacrylic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in multiple fields of research and industry.
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
(Z)-3-(4-aminophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,10H2,(H,12,13)/b8-5- |
InChI Key |
IIQAZLQNXDNISW-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\O)N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)N |
Origin of Product |
United States |
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